10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene
Description
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
10-methyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-9,11-diene |
InChI |
InChI=1S/C10H15N3/c1-7-5-12-13-9-4-2-3-8(9)6-11-10(7)13/h5,8-9,11H,2-4,6H2,1H3 |
InChI Key |
JLTXRSDLPJSNND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2NCC3CCCC3N2N=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursor Molecules
A common route involves cyclization of suitably functionalized precursors such as acyclic or monocyclic amines and nitriles. These precursors are designed to facilitate intramolecular cyclization under specific conditions to form the tricyclic core.
-
- Nitrile derivatives bearing amino groups at strategic positions
- Nitrogen-containing heterocycles or open-chain amines with appropriate substituents
-
- Elevated temperatures (often between 100°C and 200°C)
- Acidic or basic catalysts (e.g., Lewis acids or strong bases)
- Use of solvents like acetic acid, ethanol, or toluene to promote cyclization
Use of Cycloaddition Reactions
[3+2] or [4+2] Cycloadditions:
These reactions are employed to form the tricyclic system by combining smaller fragments such as azomethine ylides with dienes or alkynes, facilitating the formation of nitrogen-rich fused rings.-
- Dienes or alkynes with nitrogen functionalities
- Nitrogen sources like hydrazines or azides
-
- Heat or microwave irradiation to accelerate the cycloaddition process
- Catalysts such as Lewis acids or transition metals to improve selectivity
Condensation and Cyclization of Nitrogen-Containing Intermediates
-
- Formation of linear or monocyclic intermediates through condensation reactions (e.g., amidation, imine formation)
- Subsequent intramolecular cyclization under thermal or catalytic conditions to yield the fused tricyclic system
-
- Condensation of diamines with suitable aldehydes or ketones
- Cyclization via nucleophilic attack on electrophilic centers
Functionalization and Methylation
Introduction of the Methyl Group at Position 10:
- Methylation of the nitrogen or carbon centers in the intermediate compounds is achieved using methylating agents such as methyl iodide, dimethyl sulfate, or methyl triflate under controlled conditions.
-
- Use of base (e.g., potassium carbonate) to facilitate nucleophilic methylation
- Solvents like acetone or dimethylformamide (DMF) to enhance reactivity
Purification and Characterization
- The final compound is purified via chromatographic techniques such as column chromatography or recrystallization.
- Characterization involves NMR spectroscopy, mass spectrometry, IR spectroscopy, and X-ray crystallography to confirm the structure and purity.
Data Table Summarizing Typical Preparation Parameters
| Step | Reagents | Conditions | Purpose | References |
|---|---|---|---|---|
| 1. Cyclization | Nitriles, amines | 100–200°C, acid/base catalysts | Form fused ring | General organic synthesis literature |
| 2. Cycloaddition | Dienes, azides | Heat, microwave, Lewis acids | Construct tricyclic core | Cycloaddition reaction studies |
| 3. Condensation | Diamines, aldehydes | Reflux, inert atmosphere | Build nitrogen framework | Heterocyclic chemistry protocols |
| 4. Methylation | Methyl iodide, methyl triflate | Base, room temp to 60°C | Introduce methyl group | Alkylation reaction literature |
Notes and Considerations:
- The synthesis of such a complex tricyclic nitrogen heterocycle often requires multi-step optimization to maximize yield and selectivity.
- Protecting groups may be employed during intermediate steps to prevent undesired reactions.
- Due to the compound's structural complexity, alternative routes such as metal-catalyzed cross-coupling or modern C–H activation strategies could be explored in advanced research settings.
Chemical Reactions Analysis
Types of Reactions
10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the tricyclic structure.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different triazatricyclic derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Scientific Research Applications of 10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene
This compound is a complex organic compound with the molecular formula . It features a tricyclic structure containing three nitrogen atoms, classifying it as a triazatricyclic compound. Primarily used for research purposes, this compound has applications across various scientific studies.
This compound has several scientific research applications:
- Chemistry It serves as a building block for synthesizing more complex molecules.
- Biology It is studied for its potential biological activity and interactions with biomolecules.
- Medicine It is investigated for potential therapeutic properties and as a lead compound for drug development.
- Industry It is utilized in the development of new materials and chemical processes.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation It can be oxidized under specific conditions to form different oxidation products.
- Reduction Reduction reactions can be performed to modify the tricyclic structure.
- Substitution The nitrogen atoms in the compound can participate in substitution reactions with various reagents.
Related Compounds
- 11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene Another triazatricyclic compound with a similar structure but different substitution pattern.
- 1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-2(6),7,9,11-tetraen-7-ol A related compound with an additional hydroxyl group.
Uniqueness
Mechanism of Action
The mechanism of action of 10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene involves its interaction with specific molecular targets. The tricyclic structure allows it to bind to various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
The following analysis compares 10-Methyl-1,8,12-triazatricyclo[7.3.0.0²,⁶]dodeca-9,11-diene with structurally related tricyclic compounds, focusing on molecular architecture, substituent effects, and availability.
Structural and Functional Differences
Key Observations :
- Nitrogen Content : The target compound’s triaza system (3 N atoms) contrasts with the tetraaza analogs (4 N atoms), which may alter hydrogen-bonding capacity and solubility .
- Substituent Effects : The methyl group at C10 (target) vs. C11 (analogs) could lead to divergent reactivity. For example, steric effects in the target compound may hinder electrophilic substitution at adjacent positions compared to the C11-substituted analogs.
Biological Activity
10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene is a complex organic compound with significant potential in biological research and medicinal chemistry. Its unique tricyclic structure containing three nitrogen atoms classifies it as a triazatricyclic compound, which may contribute to its biological activity. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H15N3
- Molecular Weight : 177.25 g/mol
- IUPAC Name : this compound
The compound's structure allows for various chemical interactions that may lead to biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : It can bind to various receptors in the body, potentially altering their activity and leading to physiological changes.
These interactions suggest that this compound could influence metabolic pathways and cellular functions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of triazatricyclic compounds similar to this compound:
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity against Gram-positive bacteria | |
| Related Triazatricyclic Compounds | Broad-spectrum antimicrobial effects |
These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Potential
Research into the anticancer properties of triazatricyclic compounds has shown promising results:
| Study Focus | Findings | Reference |
|---|---|---|
| Cytotoxicity against cancer cell lines | Induced apoptosis in specific cancer cells | |
| Mechanism of action | Inhibition of cell proliferation through cell cycle arrest |
The ability of this compound to induce apoptosis suggests potential as an anticancer agent.
Neuroprotective Effects
Emerging evidence suggests that compounds with similar structures may exhibit neuroprotective properties:
| Effect | Mechanism | Reference |
|---|---|---|
| Neuroprotection in animal models | Reduction of oxidative stress and inflammation | |
| Potential for treating neurodegenerative diseases | Modulation of neurotransmitter systems |
These neuroprotective effects highlight another avenue for research into therapeutic applications.
Case Studies and Research Findings
A number of studies have been conducted to explore the biological activities of related compounds and their implications for drug development:
- Study on Antimicrobial Activity : A study demonstrated that derivatives of triazatricyclic compounds had significant antibacterial effects against resistant strains of bacteria.
- Anticancer Research : Another study focused on the synthesis and evaluation of triazatricyclic derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models.
- Neuropharmacological Studies : Investigations into the neuroprotective effects revealed that certain triazatricyclic compounds could mitigate symptoms in models of Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves cyclocondensation of precursors under reflux conditions with catalysts such as Lewis acids. Optimization requires adjusting stoichiometry, solvent polarity (e.g., DMF vs. ethanol), and temperature gradients (e.g., 60–120°C). Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended .
- Data Validation : Confirm product purity using HPLC (≥95%) and characterize intermediates via -NMR and IR spectroscopy to track functional group evolution .
Q. How is the molecular structure of this compound validated experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation in dichloromethane/methanol (3:1 v/v) at 293 K provide data for refinement (R factor <0.05). Bond-length analysis (mean σ(C–C) = 0.005 Å) ensures geometric accuracy .
- Comparative Analysis : Overlay SC-XRD data with DFT-optimized structures (B3LYP/6-311+G(d,p)) to resolve discrepancies in dihedral angles or ring puckering .
Q. What spectroscopic techniques are critical for characterizing this tricyclic system?
- Methodology :
- - and -NMR : Assign signals using 2D techniques (COSY, HSQC) to resolve overlapping peaks in aromatic/heterocyclic regions.
- Mass Spectrometry : High-resolution ESI-MS (HRMS) confirms molecular ion ([M+H]) with ≤2 ppm error.
- IR Spectroscopy : Identify N–H stretching (3200–3400 cm) and C=N vibrations (1600–1650 cm) .
Advanced Research Questions
Q. How do non-covalent interactions (e.g., π-stacking, hydrogen bonding) influence the solid-state packing of this compound?
- Methodology : Analyze SC-XRD data for intermolecular contacts (e.g., C–H···N, π-π stacking distances <3.8 Å). Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., H-bonding vs. van der Waals) .
- Case Study : In related tricyclic analogs, C–H···O interactions (2.7–3.0 Å) stabilize layered packing, impacting solubility and melting points .
Q. What computational strategies predict the electronic properties (e.g., HOMO-LUMO gaps) of this compound?
- Methodology : Perform DFT calculations (Gaussian 16) at the M06-2X/def2-TZVP level to map frontier molecular orbitals. Solvent effects (PCM model) adjust bandgaps by 0.2–0.5 eV. Compare with UV-Vis spectra (λmax 280–320 nm) to validate transitions .
- Data Contradictions : If experimental λmax deviates >10 nm from computed values, re-examine solvent polarity or consider excited-state methods (TD-DFT) .
Q. How can bioactivity studies (e.g., enzyme inhibition) be designed for this compound?
- Methodology :
- In Silico Screening : Dock the compound (AutoDock Vina) into target proteins (e.g., kinases) using flexible side-chain protocols. Prioritize poses with binding energies ≤−8 kcal/mol.
- In Vitro Assays : Test IC50 values via fluorescence-based kinase assays (10 nM–100 µM range). Include positive controls (e.g., staurosporine) and triplicate replicates .
Q. What strategies resolve contradictions between spectroscopic data and computational models?
- Methodology : Apply multi-technique validation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
